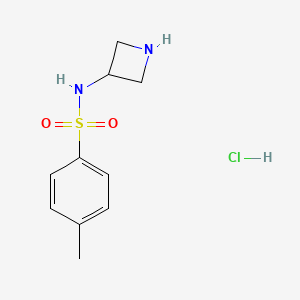

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide compound with notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN2O2S and features an azetidine ring along with a sulfonamide functional group. The azetidine structure enhances the compound's bioactivity by improving membrane permeability and binding affinity to biological targets, which is crucial for its therapeutic applications.

-

Antimicrobial Activity :

- The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.

- Studies suggest that this compound may also interact with human carbonic anhydrases, which could provide therapeutic avenues for conditions such as glaucoma.

-

Anti-inflammatory Effects :

- The compound exhibits anti-inflammatory properties that may be beneficial in treating various inflammatory diseases. This activity is often linked to the modulation of inflammatory pathways and cytokine production.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(ethyl)-4-methylbenzene-1-sulfonamide | Ethyl group instead of azetidine | Commonly used as an antibacterial agent |

| N-(pyrrolidin-3-yl)-4-methylbenzene-1-sulfonamide | Pyrrolidine ring | Enhanced potency against certain bacterial strains |

| 4-Methylbenzenesulfonamide | Lacks azetidine or other cyclic structures | Simpler structure; widely used as a starting material |

The unique azetidine moiety in this compound contributes to its distinctive biological activity compared to these similar compounds.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological assays:

- In Vitro Studies :

-

In Vivo Efficacy :

- Animal models have been used to assess the pharmacokinetics and bioavailability of the compound. Results indicated that after administration, the compound penetrated tissues effectively but had moderate clearance rates from the bloodstream, suggesting a balance between efficacy and potential side effects .

- Toxicological Assessments :

科学的研究の応用

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2S. It consists of an azetidine ring, which is a four-carbon cyclic amine, and a sulfonamide functional group. The sulfonamide group is attached to a 4-methylbenzene moiety, giving the compound unique chemical properties and biological activities.

Scientific Research Applications

This compound exhibits significant biological activity, particularly in the antimicrobial and anti-inflammatory domains. Sulfonamides are known for their antibacterial properties and are often used in treating infections. The azetidine structure may also enhance its bioactivity by improving membrane permeability or binding affinity to biological targets. Studies have indicated that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. Its sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. Additionally, there may be interactions with human carbonic anhydrases, which could lead to therapeutic applications in managing conditions like glaucoma.

Use in Organic Synthesis and Medicinal Chemistry

This compound has versatile applications in organic synthesis and medicinal chemistry.

The compound exhibits significant biological activity, especially in antimicrobial and anti-inflammatory areas. Sulfonamides are well-known for their antibacterial qualities and are frequently employed in the treatment of infections. The azetidine structure could also improve its bioactivity by enhancing membrane permeability or binding affinity to biological targets.

Interactions with Biological Targets

Studies on this compound have shown interactions with various biological targets, including enzymes involved in metabolic pathways. Its sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. It may also interact with human carbonic anhydrases, potentially leading to therapeutic applications in managing conditions like glaucoma.

Several compounds share structural similarities with this compound. These compounds illustrate variations in biological activity and application potential, emphasizing the unique role of the azetidine moiety in enhancing specific properties of this compound.

Table of Structurally Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(ethyl)-4-methylbenzene-1-sulfonamide | Ethyl group instead of azetidine | Commonly used as an antibacterial agent |

| N-(pyrrolidin-3-yl)-4-methylbenzene-1-sulfonamide | Pyrrolidine ring | Enhanced potency against certain bacterial strains |

| 4-Methylbenzenesulfonamide | Lacks azetidine or other cyclic structures | Simpler structure; widely used as a starting material |

特性

IUPAC Name |

N-(azetidin-3-yl)-4-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9;/h2-5,9,11-12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKVOBMMHHWPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。